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molecular formula C36H24N2 B160621 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl CAS No. 58328-31-7

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

Cat. No. B160621
M. Wt: 484.6 g/mol
InChI Key: VFUDMQLBKNMONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084935B2

Procedure details

A 2-L Kolben equipped with a stirrer and a drain device was charged under a nitrogen stream with 150 g (369.5 mmol) of 4,4′-diiodobiphenyl, 123.5 g (738.6 mmol) of carbazole, 23 g of copper powder, 100 g of potassium carbonate, and 500 ml of 1,3-diisopropylbenzene. The mixture was heated under reflux for 30 hr and was allowed to cool. Toluene was then added, and the mixture was filtered. The solvent in the filtrate was distilled off under reduced pressure. Methanol (500 ml) was added to the residue to precipitate crystals. The crystals were collected by filtration to give CBP (4,4′-bis(carbazol-9-yl)-biphenyl) (122.8 g, yield 68.6%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
123.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
23 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
68.6%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C([C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([CH:43]([CH3:45])[CH3:44])[CH:38]=1)(C)C>[Cu].C1(C)C=CC=CC=1>[CH:3]1[C:4]2[N:26]([C:25]3[CH:20]=[CH:44][C:43]([C:39]4[CH:38]=[CH:37][C:42]([N:26]5[C:25]6[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=6[C:19]6[C:27]5=[CH:15][CH:16]=[CH:17][CH:18]=6)=[CH:41][CH:40]=4)=[CH:45][CH:24]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
Name
Quantity
123.5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Name
copper
Quantity
23 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hr
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent in the filtrate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (500 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 122.8 g
YIELD: PERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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